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Compound of Interest

Compound Name:
2,3-Dichlorobenzenesulfonyl

chloride

Cat. No.: B1301959 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-
Dichlorobenzenesulfonyl Chloride

Introduction
2,3-Dichlorobenzenesulfonyl chloride is a reactive chemical intermediate pivotal in the

synthesis of novel pharmaceutical and agrochemical compounds. Its utility is derived from the

sulfonyl chloride moiety, which serves as a versatile handle for introducing the 2,3-

dichlorophenylsulfonyl group into various molecular scaffolds. Accurate and unambiguous

structural confirmation of this starting material is a non-negotiable prerequisite for any synthetic

campaign, ensuring the integrity of downstream products and the reproducibility of

experimental outcomes.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to

characterize 2,3-Dichlorobenzenesulfonyl chloride. Moving beyond a simple data repository,

this document elucidates the causal relationships between the molecule's structure and its

spectral output, offering field-proven insights for researchers, chemists, and quality control

professionals. Every piece of data is framed within a self-validating system, where

complementary techniques converge to provide an unequivocal structural assignment.
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The foundational step in any analysis is understanding the molecule's basic properties and

structure.

Property Value Source

IUPAC Name
2,3-dichlorobenzene-1-sulfonyl

chloride
[1]

CAS Number 82417-45-6 [1][2]

Molecular Formula C₆H₃Cl₃O₂S [1]

Molecular Weight 245.51 g/mol [2]

Physical Form Solid (Crystals or Powder) [1][2]

Melting Point 60-64 °C [2]

SMILES Clc1cccc(c1Cl)S(Cl)(=O)=O [2]

graph "2_3_Dichlorobenzenesulfonyl_chloride" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Cl1 [label="Cl"];

Cl2 [label="Cl"];

S [label="S"];

O1 [label="O"];

O2 [label="O"];
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Cl3 [label="Cl"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

// Positioning

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

S [pos="0,2.5!"];

O1 [pos="-1,3.2!"];

O2 [pos="1,3.2!"];

Cl3 [pos="0,4!"];

Cl1 [pos="-1.74,1!"];

Cl2 [pos="-1.74,-1!"];

H4 [pos="0,-1.8!"];

H5 [pos="1.74,-1!"];

H6 [pos="1.74,1!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- S [label=""];

C2 -- Cl1;

C3 -- Cl2;

C4 -- H4;

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C5 -- H5;

C6 -- H6;

S -- O1 [label="="];

S -- O2 [label="="];

S -- Cl3;

}

Caption: Molecular structure of 2,3-Dichlorobenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2,3-Dichlorobenzenesulfonyl chloride, both ¹H and ¹³C NMR are

essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The Proton Environment
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is particularly

informative. The molecule possesses three aromatic protons. The powerful electron-

withdrawing effects of the two chlorine atoms and the sulfonyl chloride group deshield these

protons, shifting their signals significantly downfield compared to benzene (7.34 ppm). The

substitution pattern dictates a specific coupling (splitting) pattern. We expect to see three

distinct signals, likely appearing as a triplet and two doublets, or more complex second-order

multiplets, due to the similar chemical environments. Data from isomeric compounds, such as

2,5-dichlorobenzenesulfonyl chloride which shows signals between 7.59 and 8.13 ppm,

supports this predicted downfield chemical shift range.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.9 - 8.1
Doublet of
Doublets (dd)

ortho J ≈ 7-9,
meta J ≈ 1-2

1H H-6

~ 7.7 - 7.9
Doublet of

Doublets (dd)

ortho J ≈ 7-9,

meta J ≈ 1-2
1H H-4
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| ~ 7.4 - 7.6 | Triplet (t) | ortho J ≈ 7-9 | 1H | H-5 |

Note: These are predicted values. Actual spectra may show slight variations and second-order

effects.

¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum must show six distinct signals for the six

aromatic carbons, confirming the lack of symmetry in the molecule. The carbon atom directly

attached to the sulfonyl chloride group (C-1) is expected to be significantly downfield. Carbons

bearing chlorine atoms (C-2, C-3) will also be downfield, while the remaining carbons (C-4, C-5,

C-6) will appear at chemical shifts typical for substituted aromatic rings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 142 - 145 C-1 (C-SO₂Cl)

~ 135 - 138 C-2 (C-Cl)

~ 133 - 136 C-3 (C-Cl)

~ 131 - 134 C-6 (CH)

~ 129 - 132 C-4 (CH)

| ~ 126 - 129 | C-5 (CH) |

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For a sulfonyl

chloride, the most telling signals are the strong, sharp absorption bands corresponding to the

asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). The

presence of these two distinct, intense bands is a highly reliable indicator of the sulfonyl group.

[4]

Trustworthiness: The confirmation of these bands, alongside the aromatic C-H and C=C

stretching vibrations, provides a rapid and cost-effective method for verifying the presence of
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the core functional groups, acting as a crucial quality control check.

Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Intensity

1375 - 1395 S=O Asymmetric Stretch Strong

1170 - 1190 S=O Symmetric Stretch Strong

3050 - 3100 Aromatic C-H Stretch Medium-Weak

1550 - 1600 Aromatic C=C Stretch Medium

| 700 - 850 | C-Cl Stretch | Strong |

Reference data for sulfonyl chloride stretches sourced from ACD/Labs.[4]

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and critical

information about the molecule's composition and fragmentation, offering definitive proof of

structure. The most authoritative feature for any chlorine-containing compound is its isotopic

pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With three chlorine

atoms, 2,3-Dichlorobenzenesulfonyl chloride will exhibit a highly characteristic molecular ion

cluster of four peaks (M, M+2, M+4, M+6) with a predictable relative intensity ratio.

Trustworthiness: Observing this specific isotopic cluster is a self-validating feature that

unequivocally confirms the presence of three chlorine atoms in the molecule. The

fragmentation pattern provides further validation. As seen with isomers like 3,5-

dichlorobenzenesulfonyl chloride, a common fragmentation pathway involves the loss of the

sulfonyl chloride group or parts of it, leading to a stable dichlorophenyl cation.[5][6]

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
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m/z Value Fragment Key Feature

244 / 246 / 248 / 250 [C₆H₃³⁵Cl₃O₂S]⁺ Cluster

Molecular Ion (M⁺).
Confirms molecular
formula and presence of 3
Cl atoms.

209 / 211 / 213 [M - Cl]⁺
Loss of one chlorine atom from

the sulfonyl group.

145 / 147 / 149 [C₆H₃Cl₂]⁺

Loss of SO₂Cl group. A very

stable and often prominent

fragment.

| 109 / 111 | [C₆H₃Cl]⁺ | Loss of an additional chlorine atom. |

[C₆H₃Cl₃O₂S]⁺
m/z = 244/246/248/250

[C₆H₃Cl₂O₂S]⁺
m/z = 209/211/213

- Cl

[C₆H₃Cl₂]⁺
m/z = 145/147/149

- SO₂Cl

[SO₂Cl]⁺
m/z = 99/101

*

Predicted MS fragmentation of 2,3-Dichlorobenzenesulfonyl chloride.

Click to download full resolution via product page

Caption: Predicted MS fragmentation of 2,3-Dichlorobenzenesulfonyl chloride.

Experimental Protocols
The following are generalized protocols. Instrument-specific parameters must be optimized by

the operator.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-20 mg of 2,3-Dichlorobenzenesulfonyl chloride
and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
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Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Instrumentation: Place the tube in the NMR spectrometer.

Acquisition:

Tune and shim the probe to the sample.

Acquire a ¹H spectrum using a standard pulse program (e.g., zg30). Set an appropriate

spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).

Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer

acquisition time and a larger number of scans will be required due to the lower natural

abundance of ¹³C.

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired FIDs. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto

the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background by

the instrument software.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Method:

Injector: Set to ~250 °C with a split ratio (e.g., 50:1).

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of ~280 °C.

MS Method:

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to

~230 °C.

Mass Analyzer: Scan a mass range from m/z 40 to 350.

Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the compound in the

total ion chromatogram and analyze its associated mass spectrum, paying close attention to

the molecular ion cluster and key fragments.
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Sample Preparation

Data Acquisition

Data Analysis & Validation

Weigh & Dissolve Sample
(or use neat for ATR)

NMR Spectrometer ATR-FTIR Spectrometer GC-MS System

Assign ¹H & ¹³C Signals
Confirm Connectivity

Identify Functional Groups
(S=O, C-Cl)

Confirm MW & Formula
(Isotope Pattern)

Structure Confirmed

General workflow for spectroscopic characterization.

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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